(S)-Mephenytoin
Overview
Description
(S)-Mephenytoin is a chiral anticonvulsant drug that belongs to the hydantoin class of compounds. It is primarily used in the treatment of epilepsy and other seizure disorders. The compound is known for its stereoselective pharmacokinetics and pharmacodynamics, which means that its effects and metabolism can vary significantly between its enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Mephenytoin typically involves the resolution of racemic mephenytoin. One common method is the use of chiral resolution agents to separate the (S)-enantiomer from the racemic mixture. The process involves the following steps:
Formation of Racemic Mephenytoin: This is achieved through the reaction of benzil with urea in the presence of sodium ethoxide.
Chiral Resolution: The racemic mixture is then treated with a chiral resolving agent such as tartaric acid, which forms diastereomeric salts. These salts can be separated by crystallization, and the (S)-enantiomer is isolated.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as asymmetric synthesis. This approach uses chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer without the need for resolution. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Mephenytoin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted aromatic derivatives.
Scientific Research Applications
(S)-Mephenytoin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on enzyme activity, particularly cytochrome P450 enzymes involved in drug metabolism.
Medicine: Research focuses on its anticonvulsant properties and its potential use in treating other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics.
Mechanism of Action
The mechanism of action of (S)-Mephenytoin involves its interaction with voltage-gated sodium channels in neurons. By binding to these channels, the compound stabilizes the inactive state of the channel, thereby reducing neuronal excitability and preventing the spread of seizure activity. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the modulation of ion flow across the neuronal membrane.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin anticonvulsant with similar mechanisms but different pharmacokinetics.
Ethotoin: A less potent anticonvulsant with a similar structure.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Uniqueness
(S)-Mephenytoin is unique due to its stereoselective properties, which result in different pharmacological effects and metabolic pathways compared to its ®-enantiomer and other similar compounds. This makes it particularly useful in studies of chiral pharmacology and personalized medicine.
Properties
IUPAC Name |
(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046126 | |
Record name | (S)-Mephenytoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70989-04-7 | |
Record name | (+)-Mephenytoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70989-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mephenytoin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Mephenytoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPHENYTOIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9818430MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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